2-Penten-1-ol, 2-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Penten-1-ol, 2-methyl-, (Z)- is a chemical compound that belongs to the family of unsaturated alcohols. It is commonly known as (Z)-2-methyl-2-penten-1-ol and is used in various scientific research applications. This compound has a unique structure and properties that make it useful in different fields of research.
Wirkmechanismus
The mechanism of action of (Z)-2-methyl-2-penten-1-ol is not yet fully understood. However, it is believed that it acts as a nucleophile in various chemical reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different products.
Biochemical and Physiological Effects:
(Z)-2-methyl-2-penten-1-ol has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it useful in the treatment of various diseases. It has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (Z)-2-methyl-2-penten-1-ol in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for an extended period. However, one of the limitations of using this compound is that it can be challenging to handle due to its reactive nature.
Zukünftige Richtungen
There are various future directions for the research on (Z)-2-methyl-2-penten-1-ol. One of the significant areas of research is the development of new synthetic routes for the production of this compound. Another area of research is the study of its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is a need for further research on the safety and toxicity of this compound.
In conclusion, (Z)-2-methyl-2-penten-1-ol is a useful compound in scientific research due to its unique structure and properties. It has various applications in organic synthesis, and its biochemical and physiological effects make it useful in the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of (Z)-2-methyl-2-penten-1-ol involves the reaction of 2-methyl-1-butene with formaldehyde in the presence of a catalyst. The reaction leads to the formation of (Z)-2-methyl-2-penten-1-ol, which can be isolated and purified using various techniques.
Wissenschaftliche Forschungsanwendungen
(Z)-2-methyl-2-penten-1-ol has been extensively used in scientific research for various applications. One of the significant applications is in the field of organic synthesis. It is used as a building block for the synthesis of various organic compounds, such as chiral ligands, natural products, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
16958-20-6 |
---|---|
Produktname |
2-Penten-1-ol, 2-methyl-, (Z)- |
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(Z)-2-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h4,7H,3,5H2,1-2H3/b6-4- |
InChI-Schlüssel |
KIKXGIRAIYTCRB-XQRVVYSFSA-N |
Isomerische SMILES |
CC/C=C(/C)\CO |
SMILES |
CCC=C(C)CO |
Kanonische SMILES |
CCC=C(C)CO |
Synonyme |
(Z)-2-Methyl-2-penten-1-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.